molecular formula C15H19N5S B5440767 4-[(phenylthio)methyl]-6-(1-piperidinyl)-1,3,5-triazin-2-amine

4-[(phenylthio)methyl]-6-(1-piperidinyl)-1,3,5-triazin-2-amine

Cat. No. B5440767
M. Wt: 301.4 g/mol
InChI Key: YQUSZFGBPBDZGL-UHFFFAOYSA-N
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Description

The compound “4-[(phenylthio)methyl]-6-(1-piperidinyl)-1,3,5-triazin-2-amine” is a complex organic molecule that contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. It also has a phenylthio group and a piperidinyl group attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazine ring, which is a heterocyclic ring containing three nitrogen atoms and three carbon atoms. The phenylthio group would provide aromatic character to the molecule, and the piperidinyl group would introduce a secondary amine into the structure .


Chemical Reactions Analysis

As for the chemical reactions, triazines are known to undergo reactions with nucleophiles at the carbon positions of the triazine ring. The phenylthio group might undergo oxidation reactions, and the piperidinyl group could participate in reactions typical of secondary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Some general predictions can be made based on its functional groups. For example, the presence of a phenyl ring and a triazine ring suggests that the compound might have some degree of aromatic character. The piperidinyl group could potentially form hydrogen bonds .

Mechanism of Action

Without specific context (such as biological activity), it’s challenging to predict the mechanism of action of this compound .

Safety and Hazards

Without specific data, it’s difficult to provide accurate information about the safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The study of new triazine derivatives is an active area of research, particularly in the development of new pharmaceuticals and agrochemicals. This compound, with its combination of a triazine ring, a phenylthio group, and a piperidinyl group, could potentially be of interest in these areas .

properties

IUPAC Name

4-(phenylsulfanylmethyl)-6-piperidin-1-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5S/c16-14-17-13(11-21-12-7-3-1-4-8-12)18-15(19-14)20-9-5-2-6-10-20/h1,3-4,7-8H,2,5-6,9-11H2,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUSZFGBPBDZGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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